molecular formula C22H27N3O B11489226 2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide

2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide

Cat. No.: B11489226
M. Wt: 349.5 g/mol
InChI Key: VEEFHWDHKYTYRI-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide typically involves the following steps:

    Formation of the Adamantyl Acetate Intermediate: Adamantane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-adamantyl acetate.

    Quinoxaline Derivative Formation: 2,3-dimethylquinoxaline is synthesized by condensing o-phenylenediamine with 2,3-butanedione.

    Coupling Reaction: The adamantyl acetate intermediate is then coupled with the quinoxaline derivative in the presence of a base such as sodium hydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl or quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, or anticancer properties.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: The adamantyl and quinoxaline moieties may participate in various chemical interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties.

    2,3-Dimethylquinoxaline: Used in the synthesis of various pharmaceuticals.

    Adamantyl Acetate: Utilized in organic synthesis as an intermediate.

Uniqueness

2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide is unique due to the combination of the adamantyl and quinoxaline moieties, which may impart distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide

InChI

InChI=1S/C22H27N3O/c1-13-14(2)24-20-8-18(3-4-19(20)23-13)25-21(26)12-22-9-15-5-16(10-22)7-17(6-15)11-22/h3-4,8,15-17H,5-7,9-12H2,1-2H3,(H,25,26)

InChI Key

VEEFHWDHKYTYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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